

Environmental fate and transport of Ethion

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An In-depth Technical Guide on the Environmental Fate and Transport of **Ethion**

Introduction

Ethion is a non-systemic organophosphate insecticide and acaricide used to control a variety of pests, including aphids, mites, and scale insects, on crops such as citrus, cotton, fruits, and vegetables.[1][2] Its application in agriculture necessitates a thorough understanding of its behavior in the environment to assess potential risks to non-target organisms and ecosystems. This guide provides a detailed overview of the environmental fate and transport of **ethion**, summarizing its physicochemical properties, degradation pathways, mobility, and bioaccumulation potential. It is intended for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties. **Ethion** is a colorless to amber-colored liquid with a characteristic sulfur-like odor.[2][3] Key properties are summarized in Table 1. Its low water solubility and high octanol-water partition coefficient (log Kow) indicate a tendency to partition into organic phases, such as soil organic matter and biological tissues, rather than remaining in water.[1][3] The low vapor pressure and Henry's Law constant suggest that volatilization from water or soil surfaces is not a significant transport process.[1][3][4]

Table 1: Physicochemical Properties of **Ethion**

Property	Value	Reference
Chemical Name	O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate)	[1]
CAS Number	563-12-2	[1]
Molecular Formula	C ₉ H ₂₂ O ₄ P ₂ S ₄	[5]
Molecular Weight	384.48 g/mol	[1]
Appearance	Colorless to amber liquid	[1][2]
Melting Point	-12 to -15 °C	[1]
Water Solubility	1.10 mg/L (at 20-25 °C)	[1]
Vapor Pressure	0.2 mPa (1.5 x 10 ⁻⁶ mm Hg) at 25 °C	[1][3]
Log Kow (Octanol-Water Partition Coefficient)	5.073	[1][3]
Henry's Law Constant	3.8 x 10 ⁻⁷ atm-m ³ /mol	[3]

Environmental Fate and Transport

Ethion released into the environment undergoes various transformation and transport processes, including degradation, sorption, and bioaccumulation.[4] Its persistence and movement are dictated by the interplay of its chemical properties and the characteristics of the environmental compartment.

Fate in Soil

- Degradation: The primary degradation pathway for **ethion** in soil is microbial biodegradation. [2][4] Studies have shown that the half-life of **ethion** in non-sterile sandy loam and organic soil is significantly shorter (7–8 weeks) compared to sterile soils (>24 weeks), highlighting the crucial role of microorganisms.[4] Specific bacteria, such as *Pseudomonas* and *Azospirillum* species, have been shown to degrade **ethion**, using it as a carbon source.[5][6]

Hydrolysis can also be a significant degradation process, particularly in alkaline soil conditions.[4]

- Mobility and Transport: **Ethion** exhibits very low mobility in most soils.[4][7] Its high organic carbon-water partition coefficient (Koc) indicates strong adsorption to soil organic matter.[1][4] Consequently, **ethion** is considered almost immobile and is not expected to leach significantly into groundwater, especially in soils with moderate-to-high organic content.[4][7] However, in sandy soils with low organic matter (<3%), a slight potential for leaching exists.[4] Runoff from treated agricultural areas can transport **ethion**, primarily adsorbed to soil particles, to surface waters.[4]

Fate in Water

- Degradation: In the aquatic environment, **ethion** degradation occurs through both abiotic and biotic processes.[4] Hydrolysis is a key abiotic pathway, with the rate being highly dependent on pH. The hydrolysis half-life at 25°C ranges from 63 weeks at pH 5 to 8.4 weeks at pH 8, and decreases to just one day at pH 10.[1][3] While direct photolysis is not a major degradation route because **ethion** does not absorb light above 290 nm, photocatalysis in the presence of substances like titanium dioxide (TiO₂) can significantly accelerate its degradation.[4][8] Microbial degradation appears to be a less significant process in open waters compared to soil.[1]
- Transport: Due to its low water solubility and high affinity for organic matter, **ethion** released into water tends to adsorb strongly to suspended particles and bottom sediments.[1][4] This partitioning behavior limits its concentration in the water column but can lead to its accumulation in sediment. Volatilization from water is not considered an important transport process due to its low Henry's Law constant.[1][4]

Fate in Air

Ethion can enter the atmosphere through drift during application or by slight volatilization from soil and plant surfaces.[4] Once in the vapor phase, it is not subject to significant direct photolysis.[4] However, it is expected to react with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of less than a day.[2][9]

Table 2: Environmental Half-Life of **Ethion**

Medium	Condition	Half-Life	Reference
Soil	Non-sterile sandy loam & organic soil	7 - 8 weeks	[4]
Soil	Sterile sandy loam & organic soil	> 24 weeks	[4]
Soil	General	1.3 - 49 weeks (depending on conditions)	[8]
Water (Hydrolysis)	pH 5 (25 °C)	63 weeks	[1]
Water (Hydrolysis)	pH 7 (25 °C)	25 weeks	[1]
Water (Hydrolysis)	pH 8 (25 °C)	8.4 weeks	[1]
Water (Hydrolysis)	pH 10 (30 °C)	1 day	[1]
Water	Irrigation canal	26 days	[2][3]
Air	Reaction with hydroxyl radicals (estimated)	< 1 - 2 days	[2][9]

Table 3: Soil and Water Partition Coefficients of **Ethion**

Coefficient	Value	Significance	Reference
Log Kow	5.073	High potential for bioaccumulation and sorption to organic matter	[1][3]
Koc	10,000 - 15,435	Very strong binding to soil organic matter; low mobility	[1][4]

Bioaccumulation

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment. **Ethion**'s high log Kow value of 5.073 suggests a strong potential for bioaccumulation in the fatty tissues of organisms.^{[1][3]} It is known to be very highly toxic to freshwater and marine fish, as well as freshwater invertebrates.^[1] Studies have confirmed that **ethion** can accumulate in the tissues of fish.^[1]

Degradation Products

The transformation of **ethion** in the environment can lead to the formation of several degradation products. The primary products formed through oxidation are **ethion** monoxon and **ethion** dioxon.^{[10][11]} These oxygen analogs are of particular concern as they are also potent acetylcholinesterase inhibitors, similar to the parent compound.^[11] Further degradation can yield simpler compounds such as O,O-diethyl phosphorothioate.^[10]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of chemicals.

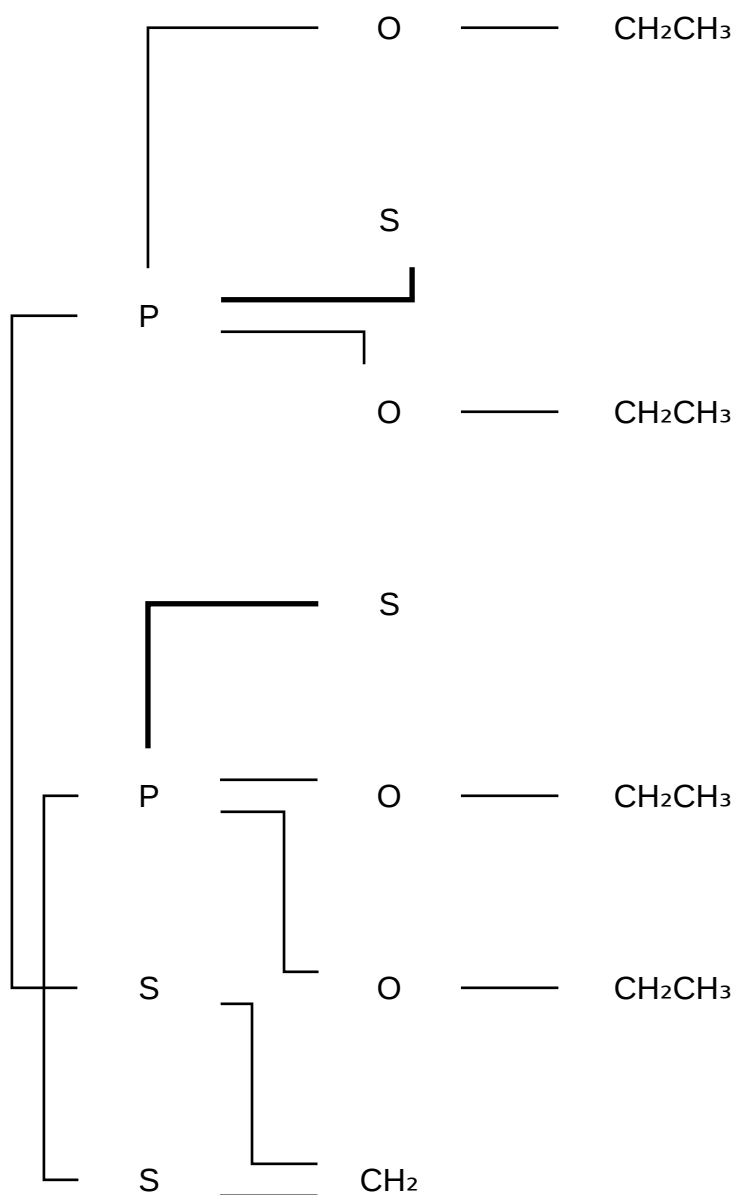
- Hydrolysis Rate Determination:
 - Objective: To determine the rate of abiotic degradation of **ethion** in water at various pH levels.
 - Methodology: A sterile, buffered aqueous solution is prepared at specific pH values (e.g., 4, 7, and 9). A known concentration of radiolabeled or non-labeled **ethion** is added to the solutions. The solutions are incubated in the dark at a constant temperature (e.g., 25°C). At predetermined time intervals, aliquots are removed and analyzed for the concentration of the parent **ethion** and its degradation products using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the parent compound over time is used to calculate the hydrolysis rate constant and half-life at each pH.^{[1][3][12][13]}
- Photolysis Study (Aqueous and Soil):
 - Objective: To determine the rate of degradation due to light.

- Methodology: A solution of **ethion** in sterile, purified water (or a thin layer of **ethion**-treated soil on a plate) is exposed to a light source that simulates the natural sunlight spectrum. A control sample is kept in the dark under identical conditions. Samples are taken from both the irradiated and dark control groups at various time points. The concentration of **ethion** is measured to determine the rate of photodegradation, correcting for any degradation observed in the dark control (e.g., hydrolysis).[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Soil Adsorption/Desorption (Batch Equilibration):
 - Objective: To determine the extent to which **ethion** binds to soil particles (K_d) and its potential to be released back into the soil solution.
 - Methodology:
 - Adsorption: A known mass of soil is mixed with an aqueous solution containing a known concentration of **ethion** in a centrifuge tube. The mixture (slurry) is agitated on a shaker for a period sufficient to reach equilibrium (e.g., 24 hours). The slurry is then centrifuged to separate the solid (soil) and liquid (aqueous) phases. The concentration of **ethion** remaining in the aqueous phase is measured. The amount of **ethion** adsorbed to the soil is calculated by the difference from the initial concentration. The soil-water partition coefficient (K_d) is calculated as the ratio of the **ethion** concentration in soil to the concentration in water. The K_{oc} is then derived by normalizing K_d to the soil's organic carbon content.[\[17\]](#)[\[18\]](#)
 - Desorption: After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh pesticide-free solution. The slurry is re-equilibrated, centrifuged, and the concentration of **ethion** that has desorbed from the soil into the solution is measured. This process can be repeated to assess the reversibility of the adsorption.[\[17\]](#)
- Biodegradation Study:
 - Objective: To assess the role of microorganisms in the degradation of **ethion**.
 - Methodology: **Ethion** is added to samples of fresh, non-sterilized environmental media (e.g., soil or natural water) that contain a viable microbial population. Parallel control samples are prepared using sterilized media (e.g., by autoclaving or gamma irradiation) to

inhibit microbial activity. Both sets of samples are incubated under the same conditions (temperature, moisture). The concentration of **ethion** is monitored over time in both the sterile and non-sterile samples. A significantly faster rate of degradation in the non-sterile samples compared to the sterile controls indicates that biodegradation is occurring.[\[4\]](#)[\[6\]](#)

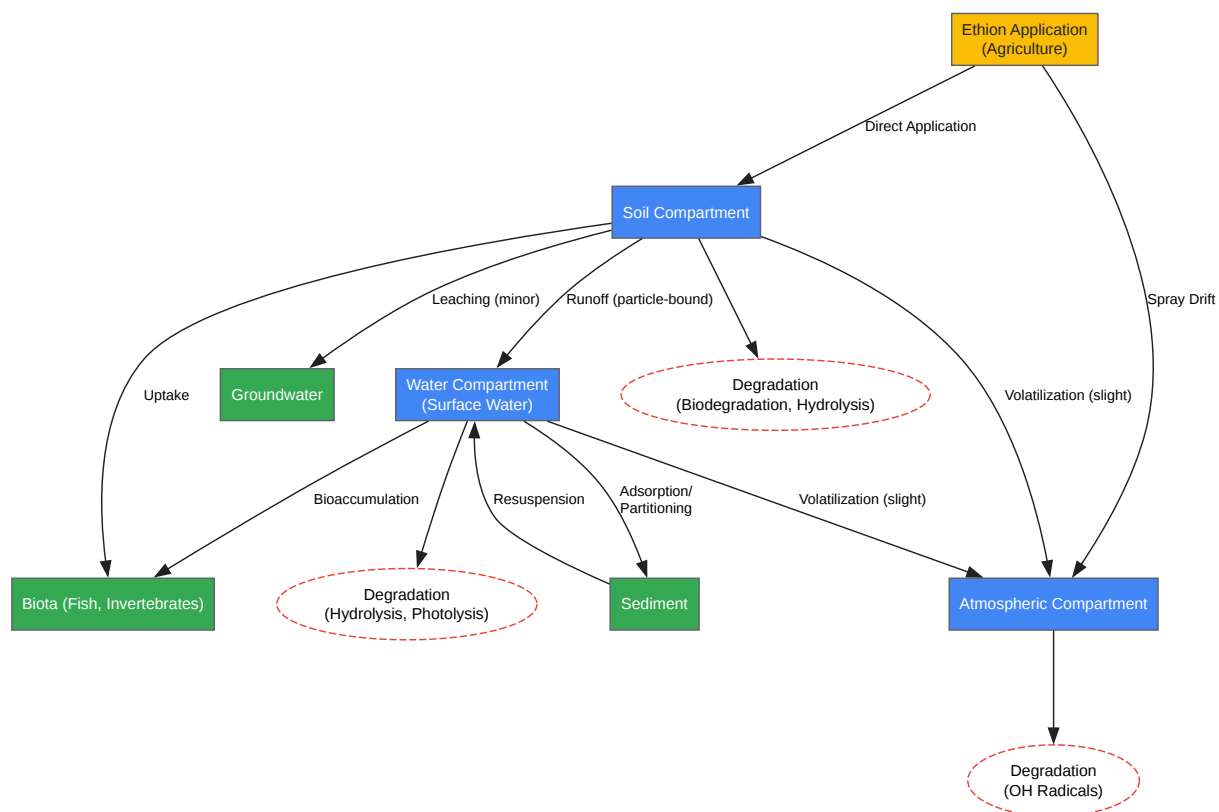
- Analytical Methods for Quantification:
 - Sample Preparation: Environmental samples (water, soil, biological tissues) typically require an extraction step to isolate **ethion** from the matrix. Common techniques include liquid-liquid extraction with solvents like hexane or dichloromethane, or solid-phase extraction (SPE).[\[19\]](#)[\[20\]](#)[\[21\]](#)
 - Analysis: The most common analytical technique for quantifying **ethion** is Gas Chromatography (GC). Due to the presence of phosphorus and sulfur atoms in the **ethion** molecule, selective detectors are highly effective. These include the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD). For confirmation and higher specificity, Mass Spectrometry (GC-MS) is often used.[\[8\]](#)[\[11\]](#)[\[20\]](#)

Visualizations



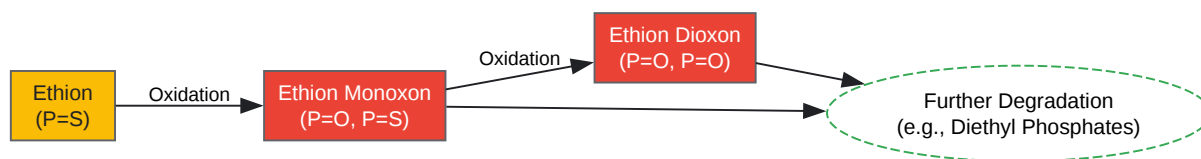
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Caption: Chemical structure of **Ethion** (O,O,O',O'-tetraethyl S,S'-methylene bis(phosphorodithioate)).



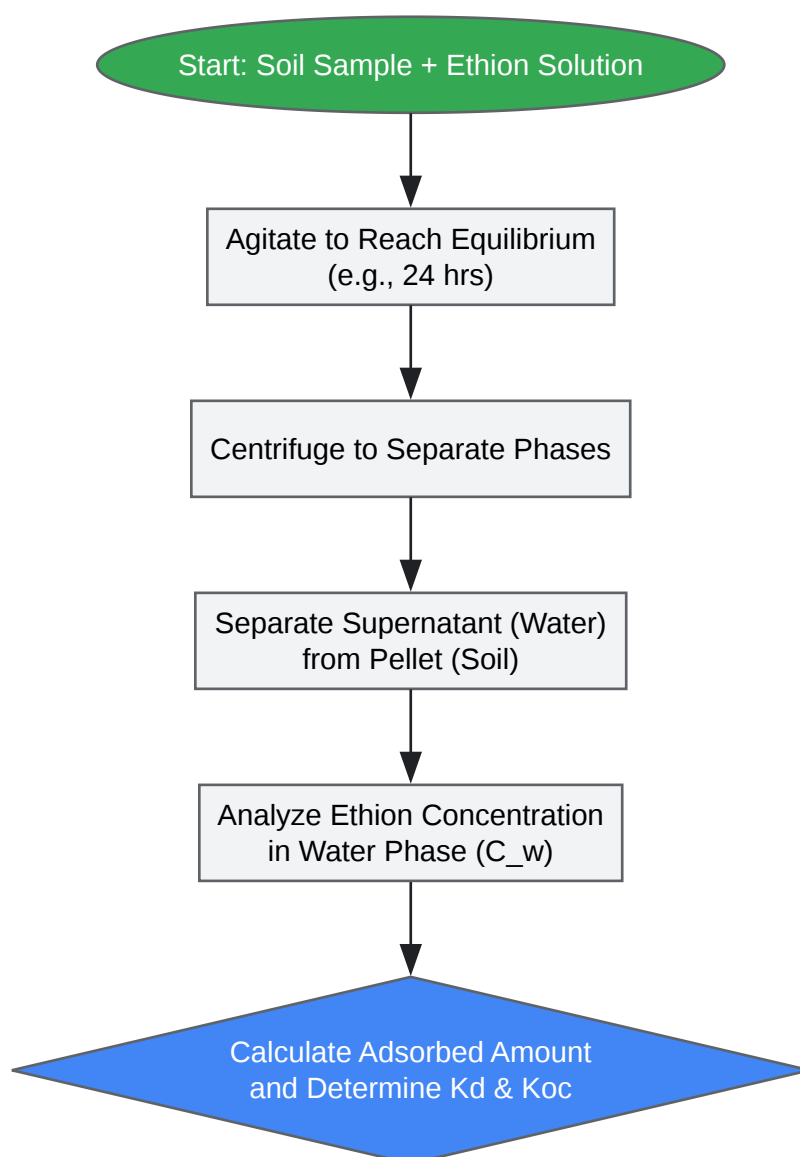
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Caption: Conceptual model of the environmental fate and transport pathways of **Ethion**.



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Caption: Primary oxidative degradation pathway of **Ethion** in the environment.



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Caption: Experimental workflow for soil adsorption using the batch equilibration method.

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